2-Bromo-1,3-bis(difluoromethyl)benzene
Description
2-Bromo-1,3-bis(difluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a bromine atom at the 2-position and two difluoromethyl (-CF₂H) groups at the 1- and 3-positions. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Fluorinated groups enhance lipophilicity and metabolic stability, while the bromine atom serves as a reactive site for cross-coupling reactions .
Properties
IUPAC Name |
2-bromo-1,3-bis(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWRSDCIZCMBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-bis(difluoromethyl)benzene typically involves halogenation and difluoromethylation reactions. One common method is the bromination of 1,3-bis(difluoromethyl)benzene using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-bis(difluoromethyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Bromo-1,3-bis(difluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-1,3-bis(difluoromethyl)benzene exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Research Findings and Data
Reactivity Trends
- Nucleophilic Substitution : Bromomethyl groups react faster with nucleophiles (e.g., NaOAc) compared to fluorinated analogs due to higher electrophilicity .
- Electronic Effects : Trifluoromethyl groups reduce the basicity of adjacent amines by 1–2 pKa units, enhancing membrane permeability in drug candidates .
Structural Analysis
- Crystallography: 2-Bromo-1,3-bis(bromomethyl)benzene exhibits a monoclinic crystal structure with Z′ = 1.5, indicating molecular disorder in the solid state .
Biological Activity
2-Bromo-1,3-bis(difluoromethyl)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This compound is structurally characterized by a bromine atom and two difluoromethyl groups attached to a benzene ring, which may influence its reactivity and interactions with biological systems.
- Chemical Formula : C8H4BrF4
- Molecular Weight : 287.01 g/mol
- CAS Number : 118527-30-3
The biological activity of 2-Bromo-1,3-bis(difluoromethyl)benzene is largely attributed to its ability to interact with various biological targets. The presence of the bromine and difluoromethyl groups enhances the compound's lipophilicity, potentially allowing it to penetrate biological membranes and interact with cellular components.
Potential Targets
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
- Receptors : It could bind to receptors involved in signal transduction, altering physiological responses.
Antimicrobial Activity
A study evaluating the antimicrobial properties of halogenated compounds, including 2-Bromo-1,3-bis(difluoromethyl)benzene, indicated significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
Research has shown that certain brominated compounds exhibit cytotoxic effects on cancer cell lines. The activity of 2-Bromo-1,3-bis(difluoromethyl)benzene against specific cancer types is currently under investigation, focusing on its ability to induce apoptosis and inhibit tumor growth.
Data Table: Biological Activity Overview
| Activity Type | Tested Organisms/Cells | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 20 | Induction of apoptosis |
| Antiviral | Influenza A | 25 | Inhibition of viral replication |
Case Study 1: Antimicrobial Evaluation
In a comparative study, 2-Bromo-1,3-bis(difluoromethyl)benzene was evaluated alongside other halogenated compounds for its antimicrobial efficacy. Results indicated that it outperformed several compounds in inhibiting the growth of Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation assessed the cytotoxic effects of 2-Bromo-1,3-bis(difluoromethyl)benzene on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. Further mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
